molecular formula C10H16O3 B12281447 (1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Cat. No.: B12281447
M. Wt: 184.23 g/mol
InChI Key: FPZARQSEVWGCES-JVHMLUBASA-N
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Description

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol, (1a,3b,5a)- is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[3.2.1]octane ring system fused with a 1,3-dioxolane ring, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol typically involves the reaction of bicyclo[3.2.1]octane derivatives with 1,3-dioxolane under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Its spirocyclic structure is of interest for designing new drugs with improved stability and bioavailability .

Industry

In the industrial sector, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(1'S,5'R)-spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-ol

InChI

InChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2/t7-,8+,9?

InChI Key

FPZARQSEVWGCES-JVHMLUBASA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C23OCCO3)O

Canonical SMILES

C1CC2CC(CC1C23OCCO3)O

Origin of Product

United States

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